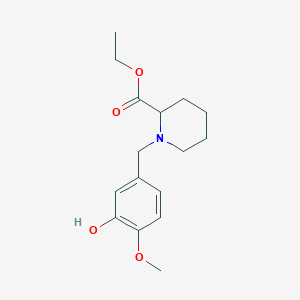
N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1980s and has since then been extensively studied for its potential applications in scientific research. IPP is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of IPP involves the inhibition of dopamine and norepinephrine reuptake transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn leads to the modulation of mood, cognition, and behavior. IPP has also been found to modulate the release of other neurotransmitters such as serotonin, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects
IPP has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. IPP has also been found to modulate the activity of ion channels and receptors, which further contributes to its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPP has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of pharmacological effects. IPP is also relatively easy to synthesize, and it can be obtained in pure form through column chromatography. However, there are also some limitations to the use of IPP in lab experiments. For example, IPP has been found to exhibit some toxicity in animal models, and its effects on human subjects are not well understood.
Direcciones Futuras
There are several future directions for research on IPP. One area of research could focus on the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake transporters. Another area of research could focus on the development of new pharmacological agents that target other neurotransmitter systems, such as the serotonin system. Additionally, future research could focus on the development of new animal models to study the effects of IPP on mood, cognition, and behavior. Finally, future research could focus on the development of new therapeutic applications for IPP, such as the treatment of depression, anxiety, and chronic pain.
Métodos De Síntesis
The synthesis of IPP involves the reaction of 3,3-diphenylpropanoic acid with isopropylamine and piperidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain pure IPP. The synthesis of IPP is a relatively simple process, and it can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
3,3-diphenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-18(2)25-15-13-21(14-16-25)24-23(26)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPILYFADHMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)